molecular formula C14H16ClN B8224398 (R)-1,2-Diphenylethanamine hydrochloride

(R)-1,2-Diphenylethanamine hydrochloride

Cat. No. B8224398
M. Wt: 233.73 g/mol
InChI Key: HIRAKLKRABLDCV-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,2-Diphenylethanamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1,2-Diphenylethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2-Diphenylethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cholesterol Ester Transfer Protein Inhibition : (Jiang et al., 2016) investigated hydroxyl 1,2-diphenylethanamine analogs as potent inhibitors of cholesterol ester transfer protein (CETP). They aimed to raise HDL cholesterol levels, a therapeutic target for cardiovascular diseases.

  • Catalytic Applications in Rhodium Complexes : (Ainscough et al., 2004) discussed the creation of a rhodium(I) complex using a tridentate ligand derived from 1,2-diphenylethanamine. This complex showed potential in various catalytic reactions.

  • Molecular Structure Studies : The molecular structure of 1,2-diphenylethane, a closely related compound, was examined by (Shen, 1998) using gas-phase electron diffraction, providing insights into its chemical properties.

  • Synthesis and Characterization in Gold(I) Complexes : (Sulaiman et al., 2016) explored the synthesis of Gold(I) complexes involving 1,2-diphenylethanamine and evaluated their anticancer activities, showing significant in vitro cytotoxicity.

  • Asymmetric Hydrogenation in Catalytic Studies : (Brown & Murrer, 1982) synthesized (R)-1,2-Bis(diphenylphosphino)phenylethane from (S)-mandelic acid and used it in catalytic asymmetric hydrogenation, achieving high optical yields.

  • Enantioselective Hydrosilylation Catalysis : (Bezłada et al., 2016) employed zinc acetate complexes with 1,2-diphenylethanamine-derived ligands for the enantioselective hydrosilylation of imines, achieving high stereoselectivity and yields.

  • Preparation and Structural Studies of Beryllium Diaryls : (Coates & Srivastava, 1972) studied the formation of diarylberyllium complexes through exchange reactions, including compounds related to 1,2-diphenylethanamine.

  • Asymmetric Synthesis in Organopalladium Complexes : (Zhang et al., 2009) used an organopalladium(II) complex for the asymmetric synthesis of 1,2-diphenylethanamine derivatives, showing high regio- and stereoselectivities.

  • Chemistry-Driven Drug Discovery and Diversity-Oriented Synthesis : (Wipf et al., 2004) conducted a diversity-oriented synthesis involving 1,2-diphenylethanamine derivatives, leading to the creation of functionalized pyrrolidines, piperidines, and azepines for drug discovery.

  • Stereoselective Reduction in Chiral Auxiliaries : (Scafato et al., 2002) used monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol as chiral auxiliaries in the stereoselective reduction of phenylglyoxylates, exploring their potential in organic synthesis.

properties

IUPAC Name

(1R)-1,2-diphenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRAKLKRABLDCV-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.